



# Technical Support Center: 9-Demethyl FR-901235 Synthesis

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Compound of Interest		
Compound Name:	9-Demethyl FR-901235	
Cat. No.:	B15589944	Get Quote

Disclaimer: The synthesis of **9-Demethyl FR-901235** is not widely reported in the scientific literature. However, its structure is highly analogous to that of largazole, a well-studied natural product. The following troubleshooting guide is based on the common challenges and solutions reported in the total synthesis of largazole and its analogues, and it is presumed that these will be highly relevant to the synthesis of **9-Demethyl FR-901235**.

## Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of **9-Demethyl FR-901235** and its analogues?

A1: The primary challenges in the synthesis of the largazole scaffold, and therefore likely in **9- Demethyl FR-901235**, include:

- Macrocyclization: Formation of the 16-membered depsipeptide core is often difficult due to significant ring strain.[1]
- Synthesis of the Thiazole-Thiazoline Heterocycle: Constructing this bicyclic system can be a multi-step process requiring careful control of reaction conditions.[2][3][4]
- Installation of the Thioester Side Chain: The thioester moiety is labile, and its introduction can be challenging.[1] Common strategies involve late-stage cross-metathesis or early incorporation of a protected thiol.[1]



 Protecting Group Strategy: The selection and removal of protecting groups, especially for the thiol functionality, are critical to avoid unwanted side reactions and to ensure high yields.

Q2: Which macrocyclization strategy is more reliable, macrolactonization or macrolactamization?

A2: For largazole synthesis, macrolactamization has been reported to be more successful than macrolactonization. Attempts to form the ester bond between the valine carboxylic acid and the  $\beta$ -hydroxy group of the side chain have been reported to fail due to ring strain and potential for elimination.[1] Therefore, forming the amide bond is the recommended approach.

Q3: Are there common side reactions to be aware of during the synthesis?

A3: Yes, a common side reaction is the in situ oxidation of thiol precursors, which can lead to the formation of disulfide dimers.[5] This can complicate purification and reduce the yield of the desired product. Additionally, during coupling reactions, side products can arise from incomplete reactions or reactions with protecting groups.

# Troubleshooting Guide Problem 1: Low Yield in Macrocyclization Step

#### Symptoms:

- Low conversion of the linear precursor to the cyclic product.
- Formation of multiple side products observed by TLC or LC-MS.
- Isolation of significant amounts of unreacted starting material.

#### Possible Causes:

- High Ring Strain: The 16-membered ring is inherently strained, making cyclization difficult.
- Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to overcome the activation barrier for cyclization.



- Suboptimal Reaction Conditions: Concentration, temperature, and reaction time can significantly impact the efficiency of the macrocyclization.
- Incorrect Protecting Group Strategy: Steric hindrance from bulky protecting groups near the reaction centers can impede cyclization.

#### Suggested Solutions:

- Choice of Coupling Reagent: Use a highly efficient coupling reagent such as HATU (1[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
  hexafluorophosphate) or Yamaguchi esterification conditions. The use of HATU for
  macrolactamization has been successfully reported in largazole synthesis.[6][7][8]
- Reaction Conditions Optimization:
  - High Dilution: Perform the reaction under high dilution conditions (typically 0.001-0.005 M)
     to favor intramolecular cyclization over intermolecular polymerization.
  - Temperature: Optimize the reaction temperature. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy.
  - Slow Addition: Add the linear precursor slowly to the reaction mixture to maintain high dilution.
- Protecting Group Modification: If steric hindrance is suspected, consider using smaller protecting groups on the linear precursor.

# Problem 2: Difficulty in Synthesizing the Thiazole-Thiazoline Fragment

#### Symptoms:

- Low yields in the condensation or cyclization steps to form the heterocyclic rings.
- Formation of undesired regioisomers or byproducts.
- Racemization at chiral centers.



#### Possible Causes:

- Inefficient Cyclodehydration: The conditions for the cyclodehydration to form the thiazoline ring may not be optimal.
- Side Reactions of Intermediates: Reactive intermediates may undergo undesired side reactions.
- Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures, can lead to racemization or degradation of the product.

#### Suggested Solutions:

- Methodology Selection: Several methods have been reported for the synthesis of the thiazole-thiazoline fragment of largazole.[2][3][4][9] A common approach involves the condensation of a thiazole-containing nitrile with an amino acid derivative.[9]
- Condition Optimization:
  - pH Control: For condensation reactions, maintaining an optimal pH is crucial. For example, a phosphate buffer with a pH of around 5.95 has been used successfully.
  - Dehydrating Agent: For cyclodehydration steps, a variety of reagents can be used. Milder conditions should be explored to prevent racemization.
- Purification: Careful chromatographic purification is often necessary to isolate the desired product from closely related impurities.[4]

# Problem 3: Challenges with the Installation of the Thioester Side Chain

#### Symptoms:

- Late-Stage Cross-Metathesis:
  - Low yield of the desired product.
  - Requires high loading of the Grubbs catalyst.[1]



- Formation of homodimers of the macrocycle or the thioester side chain.
- Early-Stage Incorporation:
  - Difficulty in deprotecting the thiol at a late stage without affecting other functional groups.
  - The protected thiol may interfere with other reactions in the synthetic sequence.

#### Suggested Solutions:

- Late-Stage Cross-Metathesis:
  - Catalyst Choice: While Grubbs' second-generation catalyst can be used, other catalysts
     like the Grela catalyst may give better yields at lower loadings.[1]
  - Optimization of Conditions: Screen different solvents, temperatures, and reaction times to optimize the cross-metathesis reaction.
- Early-Stage Incorporation with a Protecting Group:
  - Choice of Protecting Group: Use a thiol protecting group that is stable throughout the synthesis but can be removed under mild conditions at a late stage. The trityl (Tr) group is a common choice and can be removed with TFA.[7]
  - Orthogonal Protecting Group Strategy: Ensure that the protecting groups used for other functionalities (e.g., amines, carboxylic acids) are orthogonal to the thiol protecting group, meaning they can be removed without affecting each other.

## **Quantitative Data Summary**

Table 1: Comparison of Macrocyclization Strategies and Yields for Largazole Synthesis



Macrocycliz ation Method	Coupling Reagent	Solvent	Temperatur e	Reported Yield	Reference
Macrolactami zation	HATU, HOAt, DIEA	DMF	Room Temp	Not specified	[7]
Macrolactami zation	HATU	Not specified	Not specified	Not specified	[6][8]
Macrolactoniz ation	Yamaguchi Esterification	Not specified	Not specified	Failed	[1]

Table 2: Yields for Cross-Metathesis Installation of Thioester Side Chain in Largazole Synthesis

Catalyst	Catalyst Loading	Solvent	Temperatur e	Reported Yield	Reference
Grubbs' 2nd Gen	50 mol%	Toluene	Reflux	41%	[10]
Grela's Catalyst	15 mol%	Not specified	Not specified	75%	[1]

## **Experimental Protocols**

## **Protocol 1: Representative Macrolactamization**

This protocol is adapted from the synthesis of largazole analogues.[7]

- Deprotection: The linear precursor containing Fmoc and methyl ester protecting groups is treated with LiOH to hydrolyze the ester, followed by treatment with diethylamine (Et<sub>2</sub>NH) to remove the Fmoc group.
- Cyclization: The resulting amino acid is dissolved in DMF. HATU, HOAt, and DIEA are added, and the reaction mixture is stirred at room temperature until completion (monitored by LC-MS).



 Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the macrocycle.

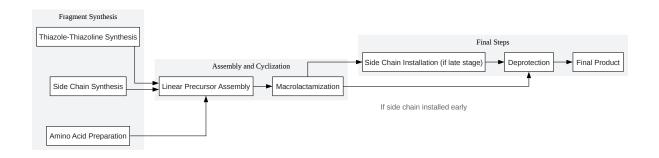
## Protocol 2: Representative Synthesis of the Thiazole-Thiazoline Fragment

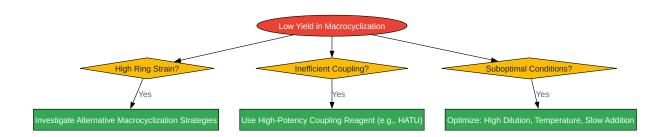
This protocol is based on a reported synthesis of the largazole thiazole-thiazoline fragment.[9]

- Condensation: α-Methylcysteine hydrochloride and a thiazole nitrile precursor are reacted in a phosphate buffer solution (pH 5.95) in methanol at 70 °C for 2 hours.
- Work-up: The reaction mixture is cooled, and the solvent is removed. The residue is partitioned between an organic solvent and water.
- Purification: The organic layer is dried and concentrated. The crude product is purified by chromatography to yield the thiazole-thiazoline fragment.

### **Visualizations**







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